molecular formula C18H14Hg B14297636 ([1,1'-Biphenyl]-4-yl)(phenyl)mercury CAS No. 112931-09-6

([1,1'-Biphenyl]-4-yl)(phenyl)mercury

Cat. No.: B14297636
CAS No.: 112931-09-6
M. Wt: 430.9 g/mol
InChI Key: LQZZULDCUWEMTN-UHFFFAOYSA-N
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Description

([1,1'-Biphenyl]-4-yl)(phenyl)mercury is an organomercury compound featuring a mercury atom bonded to a phenyl group and a biphenyl moiety. These compounds are typically used in industrial or analytical applications due to mercury’s electrophilic reactivity and stability in aryl systems.

Properties

CAS No.

112931-09-6

Molecular Formula

C18H14Hg

Molecular Weight

430.9 g/mol

IUPAC Name

phenyl-(4-phenylphenyl)mercury

InChI

InChI=1S/C12H9.C6H5.Hg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1,3-10H;1-5H;

InChI Key

LQZZULDCUWEMTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Hg]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury typically involves the reaction of mercuric acetate with biphenyl and phenylmagnesium bromide . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an organic solvent like tetrahydrofuran (THF) or diethyl ether . After the reaction is complete, the product is purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and solvent flow. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-4-yl)(phenyl)mercury: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction can be achieved using reducing agents such as or .

    Substitution: The mercury atom can be substituted with other groups using nucleophilic reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of and .

    Reduction: Formation of and .

    Substitution: Formation of and .

Scientific Research Applications

([1,1’-Biphenyl]-4-yl)(phenyl)mercury: has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential use in the development of mercury-based drugs and diagnostic agents.

    Industry: Utilized in the production of materials with unique electrical and optical properties.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids , affecting DNA and RNA synthesis. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares ([1,1'-Biphenyl]-4-yl)(phenyl)mercury with structurally related compounds:

Compound Functional Groups Molecular Weight (g/mol) Key Properties
([1,1'-Biphenyl]-4-yl)(phenyl)mercury Hg–C (aryl), biphenyl, phenyl ~404.8 (estimated)* High lipophilicity, moderate stability
Phenylmercury borate () Hg–C (aryl), borate anion ~336.5 Water-soluble, antimicrobial
(4'-Ethyl[1,1'-biphenyl]-4-yl)phenylmethanone () Ketone, biphenyl, ethyl 286.14 Crystalline solid, UV-active
Biphenyl-4-sulfonyl chloride () Sulfonyl chloride, biphenyl 248.71 Reactive, nucleophile target

*Estimated based on mercury’s atomic weight (200.59) and biphenyl/phenyl substituents.

Toxicity and Environmental Impact

Organomercury compounds are notoriously toxic, with ([1,1'-Biphenyl]-4-yl)(phenyl)mercury likely posing significant bioaccumulation risks. Its biphenyl group may enhance persistence in lipid-rich environments compared to smaller analogs like phenylmercuric phthalate ().

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